molecular formula C16H22Cl2N2O2 B2699093 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride CAS No. 1396675-62-9

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride

Cat. No.: B2699093
CAS No.: 1396675-62-9
M. Wt: 345.26
InChI Key: UXQVFPRKGJASLH-UHFFFAOYSA-N
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Description

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chlorophenyl group and a 2-cyclopropyl-2-hydroxyethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-cyclopropyl-2-hydroxyethyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 2-cyclopropyl-2-hydroxyethyl chloride in the presence of a base such as sodium hydroxide.

    Introduction of the 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group. This can be done through an amide coupling reaction where the piperazine derivative reacts with 2-chlorobenzoyl chloride in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride: Similar structure but with a 4-chlorophenyl group instead of a 2-chlorophenyl group.

    (2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride: Lacks the cyclopropyl group.

    (2-Chlorophenyl)(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)methanol: The carbonyl group is reduced to an alcohol.

Uniqueness

The uniqueness of 2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-chlorophenyl)-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O2.ClH/c17-14-4-2-1-3-13(14)16(21)19-9-7-18(8-10-19)11-15(20)12-5-6-12;/h1-4,12,15,20H,5-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQVFPRKGJASLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)C(=O)C3=CC=CC=C3Cl)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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